3-(Cyclopentyloxy)propanal

Molecular weight optimization Atom economy Fragment-based design

3-(Cyclopentyloxy)propanal (CAS 1339379-84-8) is a bifunctional C8 aliphatic ether–aldehyde with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It belongs to the 3-alkoxypropanal family, characterized by a primary aldehyde terminus linked via a three-carbon spacer to a cyclopentyloxy ether group.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1339379-84-8
Cat. No. B1425316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)propanal
CAS1339379-84-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)OCCC=O
InChIInChI=1S/C8H14O2/c9-6-3-7-10-8-4-1-2-5-8/h6,8H,1-5,7H2
InChIKeyNWSNCUXTRHLVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)propanal (CAS 1339379-84-8): Chemical Identity and Compound Class Overview for Scientific Procurement


3-(Cyclopentyloxy)propanal (CAS 1339379-84-8) is a bifunctional C8 aliphatic ether–aldehyde with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . It belongs to the 3-alkoxypropanal family, characterized by a primary aldehyde terminus linked via a three-carbon spacer to a cyclopentyloxy ether group . The compound is commercially available as a research chemical through Enamine (distributed by Sigma-Aldrich) with a typical purity of 95% . Its structural features—an unhindered aliphatic aldehyde and a metabolically stable ether linkage—position it as a versatile synthetic intermediate for building more complex molecules through Schiff base formation, reductive amination, and nucleophilic addition reactions .

Why Generic Substitution of 3-(Cyclopentyloxy)propanal with Other Alkoxypropanals Is Not Scientifically Sound


Within the 3-alkoxypropanal family, the identity of the O-alkyl group is not a passive structural variable; it governs steric demand, electronic character, lipophilicity, and metabolic stability in ways that directly affect downstream synthetic yields and biological outcomes . The cyclopentyl group exhibits a steric bulk comparable to isopropyl but with an electron-donating capacity superior to that of the cyclohexyl group [1]. Swapping the cyclopentyloxy moiety for a benzyloxy, cyclohexyloxy, or isopropoxy group alters the LogP by over an order of magnitude—from approximately 0.03 (cyclopentyloxy) to 1.99 (benzyloxy)—which profoundly impacts solubility profiles, chromatographic behavior, and partitioning in biphasic reaction systems . Furthermore, the cyclopentyl ring confers a distinct conformational rigidity and steric shielding around the ether oxygen that influences the regioselectivity of subsequent transformations, making simple analog substitution without experimental validation a source of irreproducibility .

Quantitative Differentiation Evidence for 3-(Cyclopentyloxy)propanal Versus Closest Alkoxypropanal Analogs


Molecular Weight and Atom Economy: Cyclopentyloxy vs. Cyclohexyloxy and Benzyloxy Analogs

3-(Cyclopentyloxy)propanal has a molecular weight of 142.20 g/mol (C₈H₁₄O₂), which is 14.02 g/mol lower than 3-cyclohexyloxypropanal (156.22 g/mol, C₉H₁₆O₂) and 22.00 g/mol lower than 3-(benzyloxy)propanal (164.20 g/mol, C₁₀H₁₂O₂) . In fragment-based drug discovery and lead optimization workflows where every dalton matters for ligand efficiency metrics, the cyclopentyloxy variant offers a compact cycloalkyl-ether scaffold that retains conformational restriction without the mass penalty of a six-membered ring or an aromatic benzyl group . The cyclopentyl group provides steric bulk comparable to isopropyl while maintaining a smaller heavy-atom count than cyclohexyl, yielding a favorable balance of steric shielding and molecular weight [1].

Molecular weight optimization Atom economy Fragment-based design

Lipophilicity Tuning: LogP Differentiation Between Cyclopentyloxy, Benzyloxy, and Isopropoxy Propanals

The predicted LogP of 3-(cyclopentyloxy)propanal is approximately 0.03, positioning it in a substantially more hydrophilic regime than 3-(benzyloxy)propanal (LogP = 1.99) and 3-isopropoxypropanal (LogP = 0.79) [1]. This represents a nearly 2-log unit difference from the benzyloxy analog, indicating that the cyclopentyloxy variant will exhibit markedly different partitioning behavior in aqueous-organic biphasic systems, reversed-phase chromatography retention, and in silico ADME predictions [1]. For researchers optimizing compounds where excessive lipophilicity drives promiscuous binding, phospholipidosis risk, or poor aqueous solubility, the cyclopentyloxy propanal scaffold provides a less lipophilic cycloalkyl-ether alternative to the aromatic benzyloxy group while still offering greater metabolic stability than smaller alkyl ethers .

Lipophilicity LogP ADME optimization

Aldehyde Reactivity and Schiff Base Formation: Steric and Electronic Influence of the Cyclopentyloxy Group

The primary aldehyde terminus of 3-(cyclopentyloxy)propanal participates in Schiff base formation with primary amines, a reactivity shared across the 3-alkoxypropanal family . However, the cyclopentyloxy group introduces a distinct steric and electronic environment that modulates this reactivity. The electron-donating effect of the cyclopentyl group is documented to be superior to that of the cyclohexyl group, which influences the electrophilicity of the aldehyde carbonyl through the ether oxygen via through-bond inductive effects [1]. Additionally, the cyclopentyl ring provides intermediate steric shielding around the ether-proximal region (C3 position) that differs from the bulkier cyclohexyl group (which presents 1,3-diaxial steric interactions) and the planar benzyl group (which can engage in π-stacking interactions that compete with desired reaction pathways) [2]. These differences are class-level inferences based on established physical organic chemistry principles; direct head-to-head kinetic comparisons between cyclopentyloxy and other alkoxypropanals have not been published in the peer-reviewed literature [1].

Schiff base formation Aldehyde reactivity Nucleophilic addition

Storage Stability Requirements: Oxidation Propensity and Handling Considerations

3-(Cyclopentyloxy)propanal is documented as prone to oxidation and polymerization, requiring storage at 2–8 °C under inert gas (argon or nitrogen) to prevent auto-oxidation to the corresponding carboxylic acid . This stability profile is comparable to other aliphatic alkoxypropanals: 3-(benzyloxy)propanal similarly requires storage at 2–8 °C under inert atmosphere , and 3-cyclohexylpropanal is explicitly described as unstable with a recommendation to use immediately upon receipt [1]. The cyclopentyloxy variant does not introduce unique degradation liabilities beyond those inherent to the primary aldehyde functional group; the ether linkage itself is documented as metabolically and chemically stable under standard reaction conditions . The key procurement implication is that all 3-alkoxypropanals demand comparable cold-chain storage and inert atmosphere handling, and no comparator offers significantly relaxed storage requirements that would confer a logistical advantage [1].

Chemical stability Storage conditions Aldehyde oxidation

Evidence-Backed Application Scenarios for 3-(Cyclopentyloxy)propanal in Research and Industrial Procurement


Fragment-Based Drug Discovery Requiring Low-Molecular-Weight Cycloalkyl-Aldehyde Building Blocks

In fragment-based screening campaigns where maintaining molecular weight below 150 Da is critical for fragment library design, 3-(cyclopentyloxy)propanal (MW 142.20) offers a 14 g/mol advantage over 3-cyclohexyloxypropanal (MW 156.22) while still providing the conformational restriction of a cycloalkyl ether [1]. The aldehyde handle enables rapid fragment elaboration via reductive amination or Schiff base formation with amine-containing target fragments. Its low predicted LogP (~0.03) supports aqueous solubility for biochemical assay compatibility, avoiding the excessive lipophilicity (LogP 1.99) of benzyloxy-containing fragments that can lead to aggregation-based false positives [2].

Synthesis of Cyclopentyl-Containing Pharmaceutical Intermediates via Aldehyde Homologation

For medicinal chemistry programs targeting cyclopentyl-containing pharmacophores—such as PDE4 inhibitors (e.g., GEBR-7b analogs derived from 3-(cyclopentyloxy)-4-methoxybenzaldehyde) or prostaglandin analogs—3-(cyclopentyloxy)propanal serves as a direct-entry building block that pre-installs the cyclopentyloxy motif without the need for late-stage cyclopentylation [1]. The electron-donating character of the cyclopentyl group, superior to that of cyclohexyl, can beneficially modulate the electron density of downstream heterocycles formed through aldehyde cyclocondensation reactions [2]. The two-step synthetic protocol (acetal-protected Williamson ether synthesis followed by mild acidic deprotection) is well-documented and scalable .

Physicochemical Property Screening Panels for Alkoxy Group SAR Exploration

When conducting structure–activity relationship (SAR) studies to probe the optimal O-alkyl substituent on a 3-oxypropanal scaffold, 3-(cyclopentyloxy)propanal fills a critical gap in the property space between smaller acyclic alkyl ethers (isopropoxy, LogP ~0.79, MW ~116) and larger aromatic or cycloaliphatic ethers (benzyloxy, LogP 1.99, MW 164; cyclohexyloxy, MW 156) [1]. Its intermediate steric bulk, combined with a LogP approximately two orders of magnitude lower than the benzyloxy analog, makes it the preferred procurement choice for exploring how cycloalkyl ring size—independent of aromaticity—affects target binding, cellular permeability, and metabolic stability in a congeneric series [2].

Aldehyde Dehydrogenase (ALDH) Substrate Profiling and Enzyme Mechanism Studies

As an aliphatic ether–aldehyde, 3-(cyclopentyloxy)propanal is structurally suited for use as a probe substrate in aldehyde dehydrogenase (ALDH) enzymology studies, where the cyclopentyloxy group introduces steric bulk distinct from the simple alkyl substituents (methyl, ethyl, propyl) typically used to characterize ALDH isoform substrate specificity [1]. The compound's reactivity toward Schiff base formation with active-site lysine residues, combined with the ether oxygen's potential to engage in hydrogen bonding with catalytic water molecules or active-site residues, provides a tool for mapping ALDH active-site topology that is not accessible with purely hydrocarbon aldehyde substrates [2].

Technical Documentation Hub

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